Acid Blue 62 synthesis from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Acid Blue 62 synthesis from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the anthraquinone (B42736) dye, Acid Blue 62, from its precursor 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid. This document provides a consolidated overview of the synthesis, including experimental protocols and key quantitative data, to support research and development in chemistry and related fields.
Introduction
Acid Blue 62, with the CAS number 4368-56-3, is a synthetic dye belonging to the anthraquinone class.[1][2] Its vibrant blue color and good fastness properties make it suitable for various applications, including the dyeing of textiles like wool, polyamide, and silk, as well as in the paper and leather industries.[1][2][3] The synthesis of Acid Blue 62 is a notable example of the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[4][5][6] This guide focuses on the prevalent synthetic route starting from bromaminic acid and cyclohexylamine (B46788).
Synthesis Pathway
The core reaction for the synthesis of Acid Blue 62 involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with cyclohexylamine.[1][2][3] This reaction is typically carried out in an aqueous alkaline medium and is catalyzed by a copper salt, such as copper(II) sulfate (B86663).[1] The bromine atom at the 4-position of the anthraquinone core is displaced by the cyclohexylamino group.
Below is a diagram illustrating the overall synthesis workflow.
Caption: Synthesis workflow for Acid Blue 62.
Experimental Protocols
Several protocols for the synthesis of Acid Blue 62 have been reported. The following are representative examples based on available literature.
Protocol 1: Conventional Heating
This protocol is a common industrial method for the synthesis of Acid Blue 62.
-
Materials:
-
1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic Acid)
-
Cyclohexylamine
-
Copper(II) sulfate (CuSO₄)
-
Iron(II) sulfate (FeSO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated carbon
-
Sodium chloride (for salting out)
-
Water
-
-
Procedure:
-
In a reaction vessel, create a slurry by mixing 16 kg of bromaminic acid and 12.1 kg of cyclohexylamine in 60 L of water.[1]
-
To this stirred slurry, add 0.15 kg of CuSO₄, 0.15 kg of FeSO₄, 3 kg of 42% liquid caustic soda (NaOH), and 0.7 kg of activated carbon.[1]
-
Heat the reaction mixture to 75°C and maintain for 4 hours.[1]
-
Increase the temperature to 85°C and hold for an additional 2 hours.[1]
-
Distill off the excess cyclohexylamine.
-
Filter the hot solution to remove insoluble materials.
-
The filtrate is then subjected to salting out with sodium chloride to precipitate the dye.
-
The precipitated Acid Blue 62 is collected by filtration, dried, and crushed to yield the final product.[1]
-
Protocol 2: Microwave-Assisted Synthesis
A more rapid and efficient method utilizes microwave irradiation.[4][5][6] This protocol is adapted from a general procedure for Ullmann coupling reactions of bromaminic acid.
-
Materials:
-
1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid sodium salt (Bromaminic acid)
-
Cyclohexylamine
-
Elemental copper (Cu⁰) powder
-
Phosphate (B84403) buffer (pH 6-7)
-
Dichloromethane (B109758) (for extraction)
-
Reversed-phase C-18 silica (B1680970) gel (for chromatography)
-
-
Procedure:
-
In a microwave reaction vial, combine bromaminic acid, 3 equivalents of cyclohexylamine, and a catalytic amount (10 mol%) of copper powder.[4]
-
Add sodium phosphate buffer (e.g., 7 mL for a 0.9 mmol scale reaction) to the vial.[4]
-
Seal the vial tightly and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for a short duration (typically 2-20 minutes).[4] Reaction progress can be monitored by thin-layer chromatography.
-
After completion, the crude blue dye is purified by extraction with dichloromethane followed by column chromatography using reversed-phase C-18 material.[4]
-
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and properties of Acid Blue 62.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₂NaO₅S | [2] |
| Molecular Weight | 422.43 g/mol | [2][7] |
| CAS Number | 4368-56-3 | [1][2] |
| C.I. Number | 62045 | [2][8] |
| Typical Purity (Commercial) | Batches can vary, e.g., 53.4%, 98.4%, 98.7% | [9] |
| Yield (Conventional Method) | Approximately 204g of dye from 0.7 mol bromamic acid | [1] |
| Reaction Time (Microwave) | 2-30 minutes | [5][6] |
| Reaction Temperature (Conventional) | 75-85°C | [1] |
| Reaction Temperature (Microwave) | 120°C | [4] |
Purification and Characterization
The crude Acid Blue 62 is typically purified by salting out with sodium chloride, followed by filtration and drying.[1] For higher purity, column chromatography on reversed-phase C-18 silica is effective.[4] The distinct blue color of the product contrasts with the orange/red of the starting material and dark red byproducts, allowing for easy visual monitoring during chromatographic separation.[4]
Characterization of the final product can be performed using various spectroscopic methods:
-
UV-Vis Spectroscopy: To confirm the electronic transitions responsible for its color.
-
IR Spectroscopy: To identify functional groups present in the molecule.[7]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[9]
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.[9]
Conclusion
The synthesis of Acid Blue 62 from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a well-established process, primarily relying on the Ullmann condensation. While traditional heating methods are common, microwave-assisted synthesis offers a significantly faster and more efficient alternative. This guide provides essential technical details to aid researchers and professionals in the replication and further investigation of this important dye synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. ACID BLUE 62 | 4368-56-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid Blue 62 | C20H19N2NaO5S | CID 23678881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acid Blue 62 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 9. ec.europa.eu [ec.europa.eu]
